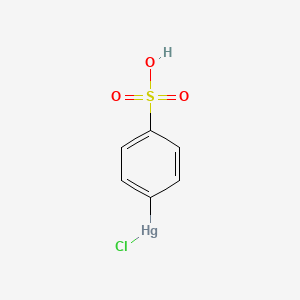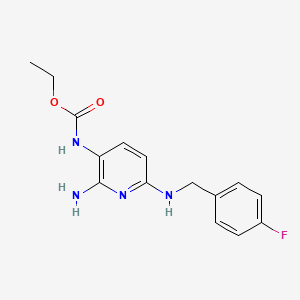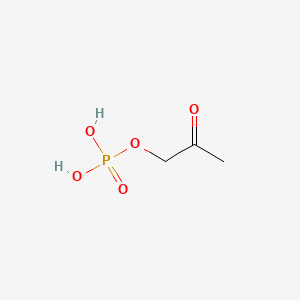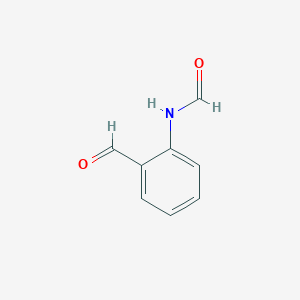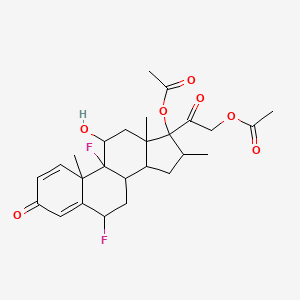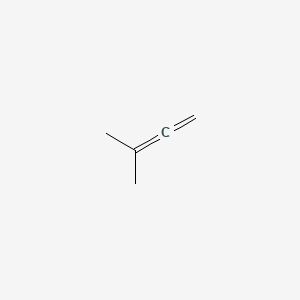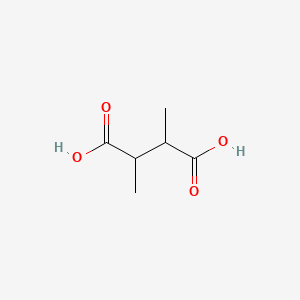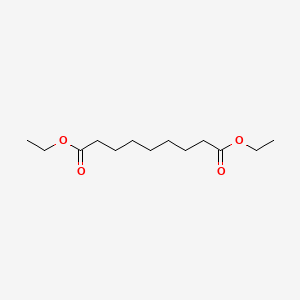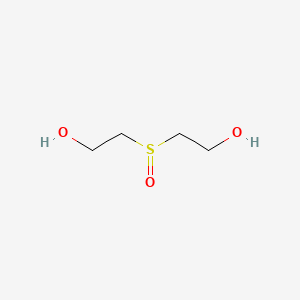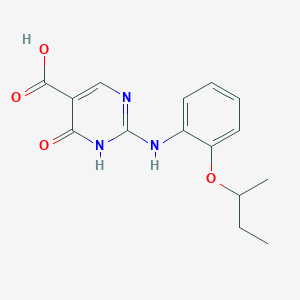
5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-((2-(2-methylpropoxy)phenyl)amino)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAR-99 is a small molecule drug that has been studied for its potential therapeutic applications in various diseases, including immune system diseases, digestive system disorders, and respiratory diseases . It has shown promising results in preclinical studies, particularly in the stabilization of mucosal mast cells and the regulation of complement activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MAR-99 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of MAR-99 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions: MAR-99 undergoes several types of chemical reactions, including:
Oxidation: MAR-99 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert MAR-99 into different reduced forms.
Substitution: MAR-99 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of MAR-99 .
Scientific Research Applications
Mechanism of Action
MAR-99 exerts its effects by stabilizing mucosal mast cells and regulating complement activation. The compound inhibits the degranulation of mast cells, thereby reducing the release of histamine and other inflammatory mediators. This action helps in controlling inflammation and preventing tissue damage. Additionally, MAR-99 modulates the complement system, which is involved in immune responses and inflammation .
Comparison with Similar Compounds
Technetium-99m: A radiometal used in diagnostic nuclear medicine imaging.
Opicapone: A catechol-O-methyltransferase inhibitor used in the treatment of Parkinson’s disease.
Terbinafine: An antifungal agent that inhibits the enzyme squalene monooxygenase.
Uniqueness of MAR-99: MAR-99 is unique in its dual action of stabilizing mucosal mast cells and regulating complement activation. This dual mechanism makes it a promising candidate for treating a range of inflammatory and immune-related conditions. Unlike other compounds that may target only one pathway, MAR-99’s ability to modulate multiple pathways enhances its therapeutic potential .
Properties
CAS No. |
98772-05-5 |
|---|---|
Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-(2-butan-2-yloxyanilino)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H17N3O4/c1-3-9(2)22-12-7-5-4-6-11(12)17-15-16-8-10(14(20)21)13(19)18-15/h4-9H,3H2,1-2H3,(H,20,21)(H2,16,17,18,19) |
InChI Key |
GPASXNHOXQCREW-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=CC=C1NC2=NC=C(C(=O)N2)C(=O)O |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1NC2=NC=C(C(=O)N2)C(=O)O |
Synonyms |
1,6-dihydro-2-(2-(2-methylpropoxy)anilino)-6-oxo-5-pyrimidinecarboxylic acid MAR 99 MAR-99 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


